- Total synthesis of (±)-camphorataimides and (±)-himanimides by NaBH4/Ni(OAc)2 or Zn/AcOH stereoselective reduction, Tetrahedron, 2008, 64(19), 4347-4353

Cas no 91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione)

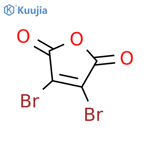

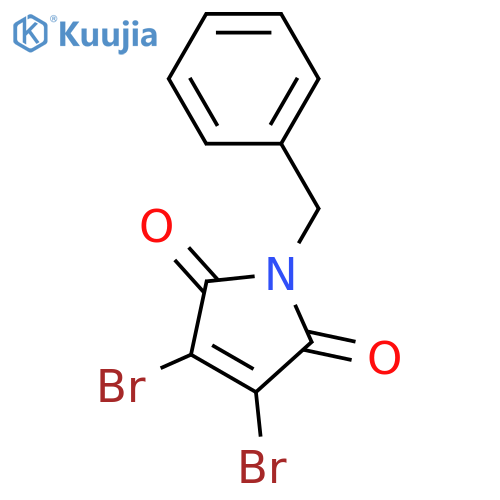

91026-00-5 structure

商品名:1-Benzyl-3,4-dibromopyrrole-2,5-dione

CAS番号:91026-00-5

MF:C11H7Br2NO2

メガワット:344.986781358719

MDL:MFCD03427193

CID:799124

PubChem ID:24879697

1-Benzyl-3,4-dibromopyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(phenylmethyl)-

- 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dione

- 1-benzyl-3,4-dibromopyrrole-2,5-dione

- N-BENZYL-2,3-DIBROMMALEIMID

- N-Benzyl-2,3-dibroMoMaleiMide

- 3,4-Dibromo-1-(phenylmethyl)-1H-pyrrole-2,5-dione (ACI)

- 1-Benzyl-3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione

- 91026-00-5

- 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-(phenylmethyl)-

- DZYLZHRCCNTQCS-UHFFFAOYSA-N

- MFCD03427193

- N-BENZYL-2 3-DIBROMOMALEIMIDE 97

- CS-0035450

- N-BENZYL-2,3-DIBROMOMALEIMIDE, 97%

- AS-39476

- DTXSID80392657

- AKOS015889375

- SCHEMBL3065646

- DA-01160

- N-Benzyl-2,3-dibromomaleimide,97%

- 1-Benzyl-3,4-dibromopyrrole-2,5-dione

-

- MDL: MFCD03427193

- インチ: 1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2

- InChIKey: DZYLZHRCCNTQCS-UHFFFAOYSA-N

- ほほえんだ: O=C1N(CC2C=CC=CC=2)C(=O)C(Br)=C1Br

計算された属性

- せいみつぶんしりょう: 344.882

- どういたいしつりょう: 342.884

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 37.4A^2

じっけんとくせい

- 色と性状: ライトイエロー結晶

- ゆうかいてん: 117-120 °C (lit.)

- PSA: 37.38000

- LogP: 2.49470

1-Benzyl-3,4-dibromopyrrole-2,5-dione セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H314-H317

- 警告文: P280-P305+P351+P338-P310

- 危険物輸送番号:UN 1759 8 / PGII

- WGKドイツ:3

- 危険カテゴリコード: 34-43

- セキュリティの説明: 26-36/37/39-45

-

危険物標識:

- 危険レベル:8

- 包装グループ:Ⅱ

- ちょぞうじょうけん:(BD336249)

1-Benzyl-3,4-dibromopyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1223794-5g |

1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |

91026-00-5 | 95% | 5g |

$400 | 2024-06-03 | |

| abcr | AB454814-5g |

N-Benzyl-2,3-dibromomaleimide; . |

91026-00-5 | 5g |

€430.50 | 2025-02-13 | ||

| eNovation Chemicals LLC | D767687-5g |

N-Benzyl-2,3-dibromomaleimide |

91026-00-5 | 95% | 5g |

$265 | 2024-06-07 | |

| Ambeed | A174714-100mg |

1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |

91026-00-5 | 98+% | 100mg |

$17.0 | 2025-02-28 | |

| Ambeed | A174714-1g |

1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |

91026-00-5 | 98+% | 1g |

$75.0 | 2025-02-28 | |

| abcr | AB454814-1 g |

N-Benzyl-2,3-dibromomaleimide; . |

91026-00-5 | 1g |

€162.30 | 2023-07-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-255333-5 g |

N-Benzyl-2,3-dibromomaleimide, |

91026-00-5 | 5g |

¥2,768.00 | 2023-07-11 | ||

| Chemenu | CM429560-5g |

N-Benzyl-2,3-dibromomaleimide |

91026-00-5 | 95%+ | 5g |

$282 | 2024-07-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-255333-5g |

N-Benzyl-2,3-dibromomaleimide, |

91026-00-5 | 5g |

¥2768.00 | 2023-09-05 | ||

| Aaron | AR003618-100mg |

N-Benzyl-2,3-dibromomaleimide |

91026-00-5 | 97% | 100mg |

$13.00 | 2025-01-21 |

1-Benzyl-3,4-dibromopyrrole-2,5-dione 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Acetic acid ; 10 min, rt; 2 h, reflux; reflux → rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone

リファレンス

- Synthesis of the aromatic and monosaccharide moieties of staurosporine, Journal of Organic Chemistry, 1987, 52(7), 1177-85

合成方法 3

はんのうじょうけん

1.1 Reagents: Acetic acid ; reflux

リファレンス

- Preparation of conjugated polyphenylenes from maleimide-based enediynes through thermal-triggered Bergman cyclization polymerization, Polymer Chemistry, 2014, 5(4), 1241-1247

合成方法 4

はんのうじょうけん

1.1 Catalysts: Palladium Solvents: o-Xylene ; 30 h, 150 °C

リファレンス

- Scalable preparation of stable and reusable silica supported palladium nanoparticles as catalysts for N-alkylation of amines with alcohols, Journal of Catalysis, 2020, 382, 141-149

合成方法 5

はんのうじょうけん

1.1 Solvents: Acetic acid ; cooled; overnight, reflux

リファレンス

- Development of antiproliferative phenylmaleimides that activate the unfolded protein response, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4535-4541

合成方法 6

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 20 min, rt

リファレンス

- A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones, Tetrahedron Letters, 2013, 54(27), 3493-3495

合成方法 7

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: Acetone ; 18 h, rt

リファレンス

- Mechanochemical Fluorescence Switching in Polymers Containing Dithiomaleimide Moieties, ACS Macro Letters, 2018, 7(9), 1099-1104

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt

リファレンス

- A Simple Mechanochromic Mechanophore Based on Aminothiomaleimide, ACS Macro Letters, 2021, 10(11), 1423-1428

合成方法 9

はんのうじょうけん

リファレンス

- Product class 2: Triacylamines, imides (diacylamines), and related compounds, Science of Synthesis, 2005, 21, 259-324

合成方法 10

はんのうじょうけん

1.1 Solvents: Acetic acid , Water ; 3 h, reflux

リファレンス

- Synthesis of substituted bis(heteroaryl)maleimides, Tetrahedron, 2005, 61(19), 4585-4593

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 18 h, rt

リファレンス

- Synthesis and biological evaluation of maleimide derivatives for neuronal differentiation, Journal of the Korean Chemical Society, 2009, 53(4), 471-475

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, 23 °C

リファレンス

- Synthesis and biological evaluation of new 3,4-diarylmaleimides as enhancers (modulators) of doxorubicin cytotoxic activity on cultured tumor cells from a real case of breast cancer, Journal of the Mexican Chemical Society, 2017, 61(1), 41-49

合成方法 13

はんのうじょうけん

1.1 Solvents: Acetic acid ; 22 h, 120 °C

リファレンス

- Maleimide-based acyclic enediyne for efficient DNA-cleavage and tumor cell suppression, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(16), 3195-3200

1-Benzyl-3,4-dibromopyrrole-2,5-dione Raw materials

- 3,4-Dibromofuran-2,5-dione

- Benzyl alcohol

- 2-Butenedioic acid,2,3-dibromo-

- 3,4-Dibromo-1-H-pyrrole-2,5-dione

- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate

- 2-Butenedioic acid,2,3-dibromo-, (2Z)-

1-Benzyl-3,4-dibromopyrrole-2,5-dione Preparation Products

1-Benzyl-3,4-dibromopyrrole-2,5-dione 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione

清らかである:99%

はかる:5g

価格 ($):233.0